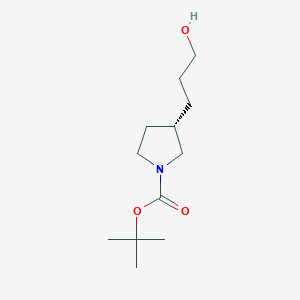
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrazole and piperazine with the trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyrazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. The trifluoroacetic acid group can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
- 1-(1-Methylpyrazol-4-yl)morpholine
- 1-(1-Methylpyrazol-4-yl)pyrrolidine
- 1-(1-Methylpyrazol-4-yl)piperidine
Comparison: 1-(1-Methylpyrazol-4-yl)piperazine 2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H15F3N4O2 |
|---|---|
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
1-(1-methylpyrazol-4-yl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N4.C2HF3O2/c1-11-7-8(6-10-11)12-4-2-9-3-5-12;3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;(H,6,7) |
Clé InChI |
UHUDHVCZIPDLNY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)





![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)

